molecular formula C26H35N3O5S2 B11208763 Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11208763
M. Wt: 533.7 g/mol
InChI Key: LPFDKJCERWKHKP-UHFFFAOYSA-N
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Description

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a tetrahydrothieno[2,3-c]pyridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling with Benzamido Group: The benzamido group is attached through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Construction of the Tetrahydrothieno[2,3-c]pyridine Moiety: This step involves the cyclization of appropriate thiophene derivatives under specific conditions.

    Final Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs. The presence of the piperidine and sulfonyl groups suggests it could interact with biological targets relevant to neurological or inflammatory diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The compound’s overall structure allows it to fit into binding pockets of target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Similar structure but lacks the isopropyl group.

    Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate provides unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

Molecular Formula

C26H35N3O5S2

Molecular Weight

533.7 g/mol

IUPAC Name

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C26H35N3O5S2/c1-16(2)28-11-10-21-22(15-28)35-25(23(21)26(31)34-5)27-24(30)19-6-8-20(9-7-19)36(32,33)29-13-17(3)12-18(4)14-29/h6-9,16-18H,10-15H2,1-5H3,(H,27,30)

InChI Key

LPFDKJCERWKHKP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC)C

Origin of Product

United States

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